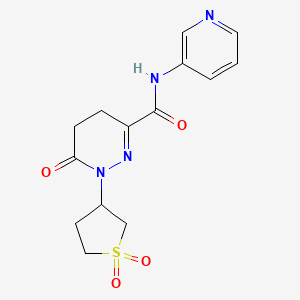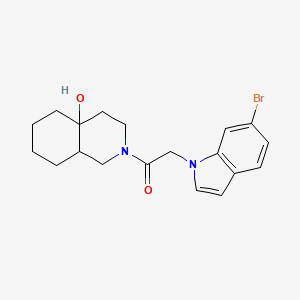
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a pyridine moiety, and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene.
Oxidation to Sulfone: The thiolane ring is then oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final coupling step involves the reaction of the pyridazine derivative with the pyridine moiety and the thiolane sulfone under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the sulfone group back to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1h-1,2,4-triazol-1-yl)pyridin-3-yl]urea
- 3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}urea
Uniqueness
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-oxo-N-(pyridin-3-yl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, a pyridine moiety, and a thiolane ring with a sulfone group. This unique structure may confer specific properties and reactivity that distinguish it from similar compounds.
Properties
Molecular Formula |
C14H16N4O4S |
|---|---|
Molecular Weight |
336.37 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-oxo-N-pyridin-3-yl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C14H16N4O4S/c19-13-4-3-12(14(20)16-10-2-1-6-15-8-10)17-18(13)11-5-7-23(21,22)9-11/h1-2,6,8,11H,3-5,7,9H2,(H,16,20) |
InChI Key |
JUHZUHRMNRSGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CN=CC=C3 |
solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-tert-butylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128377.png)
![1-(4-Methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128382.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128386.png)

![3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128391.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11128401.png)

![1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine](/img/structure/B11128404.png)
![N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11128414.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11128418.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11128427.png)
![3-methyl-N-[2-(4-methyl-1H-indol-1-yl)ethyl]butanamide](/img/structure/B11128439.png)
![(4-Benzylpiperazin-1-yl)[2-bromo-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B11128455.png)

